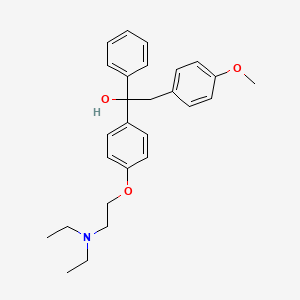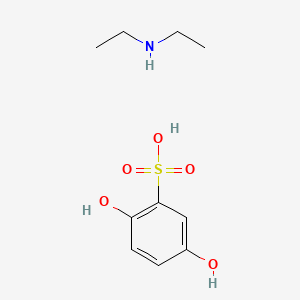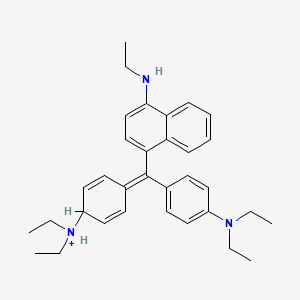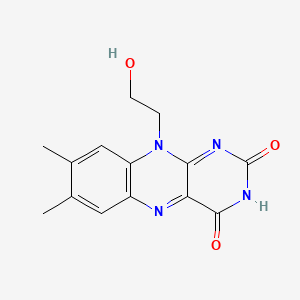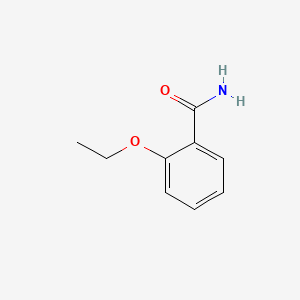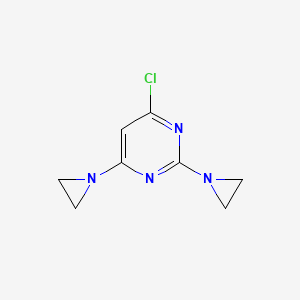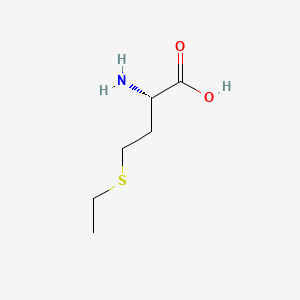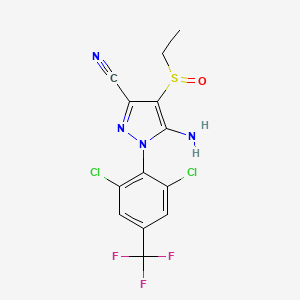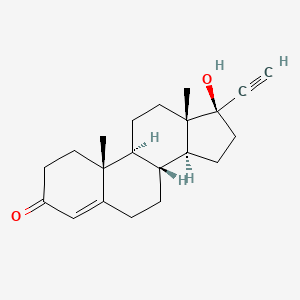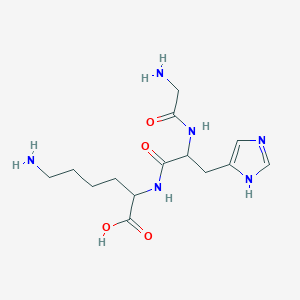
(GHK)2Cu
Übersicht
Beschreibung
Prezatide is a tripeptide consisting of glycine, histidine, and lysine. It readily forms a complex with copper ions and is commonly used in cosmetic products for the skin and hair.
Wissenschaftliche Forschungsanwendungen
Prezatide has a wide range of scientific research applications, including:
Chemistry: Prezatide is used as a model compound in peptide chemistry studies to understand peptide synthesis, folding, and stability.
Biology: In biological research, Prezatide is used to study cell signaling pathways, protein-protein interactions, and enzyme activity.
Medicine: Prezatide is being investigated for its potential therapeutic applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer.
Industry: In the cosmetic industry, Prezatide is used in skin and hair care products to improve skin elasticity, density, and firmness, and to reduce fine lines and wrinkles
Wirkmechanismus
Prezatide exerts its effects through several mechanisms:
Collagen Synthesis: Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Tissue Remodeling: It increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.
Antioxidant Activity: Prezatide’s antioxidant activity is due to its ability to supply copper for superoxide dismutase and block the release of iron during injury.
Safety and Hazards
Zukünftige Richtungen
GHK-Cu has been found to switch gene expression from a diseased state to a healthier state for certain cancers and for chronic obstructive pulmonary disease (COPD) . The Broad Institute’s Connectivity Map indicated that GHK induces a 50% or greater change of expression in 31.2% of human genes . This opens up new avenues for research into the potential therapeutic applications of GHK-Cu.
Biochemische Analyse
Biochemical Properties
(GHK)2Cu has a variety of roles in the human body, including promoting activation of wound healing, attracting immune cells, anti-oxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .
Cellular Effects
This compound acts as a potent protector of tissue and anti-inflammatory agent that controls the oxidative damage that occurs post-tissue injury . It plays a big role in signaling tissue remodeling which removes damaged/scarred tissue and generates new, healthy tissue .
Molecular Mechanism
This compound exerts its action on a variety of pathways in the human body due to the peptide sequence and copper’s ability to promote various functions . At the site of tissue injury, this compound acts as a potent chemoattractant for mast cells, macrophages, amongst others which promote the release of proteins that stimulate the growth and repair of tissue .
Temporal Effects in Laboratory Settings
The positive effects of this compound decline with age because the concentration of this compound in the body decreases with age . Thus, there is an increase in inflammation, cancerous activity, and tissue destruction .
Dosage Effects in Animal Models
It is known that this compound has been shown to induce cell cycle arrest in various cancer cell types, preventing them from dividing and proliferating .
Metabolic Pathways
This compound is involved in several metabolic pathways. It acts directly on fibroblasts by increasing production of mRNA and protein for collagen, elastin, proteoglycans, glycosaminoglycans, and decorin .
Transport and Distribution
It is known that this compound is essential for angiogenesis in tissues .
Subcellular Localization
It is known that this compound has the ability to increase differentiation and proliferation of axons within neurons .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prezatide can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, Prezatide is produced using large-scale SPPS. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Prezatide undergoes various chemical reactions, including:
Oxidation: Prezatide can undergo oxidation reactions, particularly when complexed with copper ions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, leading to the cleavage of disulfide bonds.
Substitution: Prezatide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine (GHK): Similar to Prezatide, GHK is a tripeptide that forms complexes with copper ions and has applications in wound healing and skin care.
Tripeptide-1: Another tripeptide with similar properties, used in cosmetic products for its skin-rejuvenating effects
Uniqueness
Prezatide is unique due to its specific amino acid sequence and its ability to form stable complexes with copper ions. This unique property enhances its biological activity and makes it particularly effective in promoting collagen synthesis and tissue remodeling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (GHK)2Cu involves the reaction between GHK and copper ions.", "Starting Materials": ["GHK", "Copper ions"], "Reaction": [ "Dissolve GHK in distilled water to form a clear solution", "Add copper ions to the GHK solution slowly while stirring continuously", "Maintain the pH of the solution at around 7 by adding NaOH or HCl as necessary", "Continue stirring the solution for several hours until the reaction is complete", "Filter the solution to remove any precipitates", "Wash the precipitates with distilled water and dry them under vacuum", "The resulting product is (GHK)2Cu" ] } | |
| Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |
CAS-Nummer |
49557-75-7 |
Molekularformel |
C14H24N6O4 |
Molekulargewicht |
340.38 g/mol |
IUPAC-Name |
6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |
InChI-Schlüssel |
MVORZMQFXBLMHM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Aussehen |
Solid powder |
Andere CAS-Nummern |
49557-75-7 |
Reinheit |
>95% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |
Sequenz |
GHK |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




